5-Methylpiperazin-2-one

Lipophilicity Drug-likeness ADME

**Challenge**: Researchers requiring two hydrogen-bond donors (e.g., kinase hinge binders) often default to unsubstituted piperazin-2-one (requiring protection) or 1-methyl isomer (single HBD), compromising affinity or adding synthetic steps. **Solution**: 5-Methylpiperazin-2-one (C₅H₁₀N₂O, MW 114.15) offers: • **2 HBD sites** (N1 & N4 secondary amines) - non-negotiable for target engagement in protease/kinase motifs • **Regioselective N4 reactivity** - no N1 protection needed; simplifies library synthesis • **41.1 Ų TPSA** - CNS MPO-friendly (<60 Ų) with improved passive permeability vs. parent scaffold

Molecular Formula C5H10N2O
Molecular Weight 114.148
CAS No. 907973-06-2
Cat. No. B2805226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpiperazin-2-one
CAS907973-06-2
Molecular FormulaC5H10N2O
Molecular Weight114.148
Structural Identifiers
SMILESCC1CNC(=O)CN1
InChIInChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)
InChIKeySODLPCCEKPQWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpiperazin-2-one – A Regiochemically Distinct Scaffold


5-Methylpiperazin-2-one (C₅H₁₀N₂O, MW 114.15) is a heterocyclic building block belonging to the piperazin-2-one family, characterized by a six-membered ring bearing a methyl substituent at the 5-position and a carbonyl at the 2-position [1]. Unlike 1-methyl or unsubstituted piperazinones, this vicinal substitution pattern preserves two hydrogen-bond donor sites (the N1 and N4 secondary amines) while modulating lipophilicity, making it a strategically differentiated intermediate for regioselective N4 functionalization in drug discovery [2].

Why 1-Methylpiperazin-2-one and Piperazin-2-one Fall Short


Substituting 5-methylpiperazin-2-one with its closest regioisomer 1-methylpiperazin-2-one or the unsubstituted parent piperazin-2-one introduces quantifiable changes in hydrogen-bond donor count (1 vs. 2 HBD) [1], topological polar surface area (32.3 vs. 41.1 Ų) [1], and lipophilicity (ΔLogP ≥ 0.2 units) [2][3]. These differences directly impact target engagement, solubility-permeability balance, and N4 regioselective reactivity—making naïve substitution detrimental to synthetic outcomes and biological readouts in structure-activity campaigns.

Comparator Evidence for 5-Methylpiperazin-2-one


XLogP3 Lipophilicity: Intermediate for Membrane Permeability

5-Methylpiperazin-2-one displays a computed XLogP3 of -0.7, placing it between the more hydrophilic piperazin-2-one (-1.1) and the less hydrophilic 1-methylpiperazin-2-one (-0.9) [1][2][3]. This 0.2-unit LogP shift versus the regioisomer and 0.4-unit shift versus the parent scaffold can meaningfully alter passive membrane permeability while retaining aqueous solubility suitable for in vitro assays.

Lipophilicity Drug-likeness ADME

Dual H-Bond Donors for Target Engagement

The 5-methyl substitution pattern preserves both secondary amine NH groups, yielding a hydrogen-bond donor count of 2. In contrast, 1-methylpiperazin-2-one has only 1 HBD because the N1 position is methylated, eliminating one donor [1][2]. The unsubstituted piperazin-2-one retains 2 HBD but lacks the lipophilicity modulation provided by the methyl group [3].

Hydrogen bonding Target engagement Structure-activity relationship

TPSA: Preserved Polarity vs. 1-Methyl Isomer

The topological polar surface area (TPSA) of 5-methylpiperazin-2-one is 41.1 Ų, identical to the parent piperazin-2-one [1][2]. By contrast, 1-methylpiperazin-2-one exhibits a significantly reduced TPSA of 32.3 Ų due to methylation of the N1 nitrogen [3]. A TPSA below 60 Ų generally correlates with good oral absorption, but the 8.8 Ų difference between regioisomers may alter CNS penetration potential and solubility profiles.

Polar surface area Bioavailability Blood-brain barrier

N4 Regioselectivity: Unencumbered for Functionalization

In the piperazin-2-one scaffold, the N4 position is consistently the more reactive nitrogen for alkylation and acylation reactions [1]. The 5-methyl substitution pattern leaves N4 sterically and electronically unencumbered, whereas the 1-methyl isomer blocks N1 (the less reactive site) and forces derivatization onto N4—which may or may not be the desired vector. This regiochemical distinction enables 5-methylpiperazin-2-one to direct functional diversity at the N4 position without protecting-group strategies.

Regioselectivity N-functionalization Medicinal chemistry

Validated THIQ Precursor Application

The (5S)-enantiomer of 5-methylpiperazin-2-one is explicitly documented as a synthetic precursor for tetrahydroisoquinoline (THIQ) compounds, a privileged scaffold in CNS and oncology drug discovery . Neither 1-methylpiperazin-2-one nor the unsubstituted piperazin-2-one has an equivalent documented role in THIQ construction, suggesting that the 5-methyl substitution provides a stereoelectronic advantage—likely the chiral methyl group aids asymmetric induction in THIQ cyclization steps .

Tetrahydroisoquinoline CNS drug discovery Chiral building block

Application Scenarios for 5-Methylpiperazin-2-one


Dual H-Bond Donor Scaffolds with Optimized Lipophilicity

Researchers optimizing hinge-binding heterocycles where two hydrogen-bond donors are essential for target affinity (e.g., kinase hinge motifs, protease oxyanion holes) should select 5-methylpiperazin-2-one over 1-methylpiperazin-2-one. The 2 HBD count of the 5-methyl isomer versus the single HBD of the 1-methyl isomer is non-negotiable for maintaining key interactions, while the -0.7 XLogP3 provides better membrane partitioning than the unsubstituted parent (-1.1) [5].

N4-Selective Derivatization Without Protecting Groups

In synthetic sequences requiring selective N4 alkylation or acylation while retaining N1 as a free secondary amine, 5-methylpiperazin-2-one is the optimal building block. The 5-methyl substitution leaves N4 sterically accessible and electronically reactive , whereas the 1-methyl isomer blocks N1 and the unsubstituted parent requires additional protection/deprotection steps. This simplifies synthetic routes and improves overall yield in library production.

Balanced TPSA for Blood-Brain Barrier Penetration

For CNS-targeted programs, the 41.1 Ų TPSA of 5-methylpiperazin-2-one falls within the CNS MPO favorable range (< 60 Ų) while providing the lipophilicity boost needed for passive BBB penetration. The 1-methyl isomer's lower TPSA (32.3 Ų) [5] may push derived compounds toward higher efflux transporter recognition, making the 5-methyl scaffold the more reliable starting point for CNS lead generation.

THIQ-Based Lead Optimization

Chemistry teams pursuing THIQ-based bioactive molecules (CNS agents, antitumor alkaloid mimetics) should specify 5-methylpiperazin-2-one as the building block, given its documented role as a precursor for tetrahydroisoquinoline compound synthesis . The established synthetic precedent reduces route-scouting time and ensures compatibility with downstream THIQ-forming cyclization conditions, an advantage not documented for 1-methylpiperazin-2-one or piperazin-2-one.

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